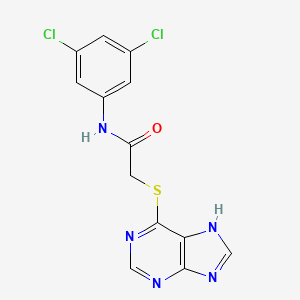![molecular formula C20H26N6O2S B15117892 2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B15117892.png)
2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of imidazole, pyrrolidine, and benzodiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole typically involves multi-step organic synthesis. The key steps include the formation of the imidazole ring, the sulfonylation of the imidazole, and the construction of the pyrrolidine and benzodiazole rings. Common reagents used in these steps include glyoxal, ammonia, and various sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield N-oxides, while reduction of the sulfonyl group would yield thiols .
Applications De Recherche Scientifique
2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with proteins, affecting their function. The benzodiazole ring can interact with DNA and other biomolecules, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antimicrobial agent with a similar imidazole moiety
Uniqueness
2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole is unique due to its combination of imidazole, pyrrolidine, and benzodiazole rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H26N6O2S |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
2-[5-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methylbenzimidazole |
InChI |
InChI=1S/C20H26N6O2S/c1-4-24-13-19(21-14(24)2)29(27,28)26-11-15-9-25(10-16(15)12-26)20-22-17-7-5-6-8-18(17)23(20)3/h5-8,13,15-16H,4,9-12H2,1-3H3 |
Clé InChI |
WTCLLKXRHUCFOR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(N=C1C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B15117811.png)
![3-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile](/img/structure/B15117821.png)
![4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-ethyl-5-fluoropyrimidine](/img/structure/B15117826.png)
![2-(1-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbonyl}piperidin-4-yl)-1,8-naphthyridine](/img/structure/B15117832.png)
![4-Phenyl-1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile](/img/structure/B15117839.png)
![1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine](/img/structure/B15117850.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15117867.png)
![3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B15117870.png)
![6-{4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B15117876.png)
![1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(2-methylphenyl)ethan-1-one](/img/structure/B15117877.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15117894.png)
![3-(4-Ethoxyphenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B15117902.png)
![N-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15117906.png)
